molecular formula C13H14N2O2S2 B2794663 N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide CAS No. 1798516-61-6

N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide

Cat. No.: B2794663
CAS No.: 1798516-61-6
M. Wt: 294.39
InChI Key: BNNBEDZTAUOXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C13H14N2O2S2 and a molecular weight of 294.39. This compound has gained attention in scientific research due to its potential therapeutic applications, particularly in the field of anticancer drug development .

Preparation Methods

The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown significant anticancer activity against various tumor cell lines, including A549 and C6.

    Medicine: Due to its anticancer properties, it is being investigated as a potential chemotherapeutic agent.

    Industry: The compound’s unique chemical structure makes it useful in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

N-(2-(2-methylthiazol-4-yl)phenyl)cyclopropanesulfonamide can be compared with other thiazole-based compounds, such as:

    Tiazofurin: Known for its cytotoxic properties.

    Distamycin: An anticancer agent.

    Bleomycin: Used in chemotherapy.

    Netropsin: An antitumor agent.

    Thia-netropsin: Another antitumor agent.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-9-14-13(8-18-9)11-4-2-3-5-12(11)15-19(16,17)10-6-7-10/h2-5,8,10,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNBEDZTAUOXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.